molecular formula C20H18N2O4S2 B2942990 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide CAS No. 476663-50-0

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide

Cat. No.: B2942990
CAS No.: 476663-50-0
M. Wt: 414.49
InChI Key: UENXMUBBMZAJIU-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core modified with a sulfanylidene group at position 2 and a 4-ethoxyphenylmethylidene substituent at position 3. The Z-configuration of the benzylidene moiety is critical for its bioactivity, as it enhances conjugation and stabilizes molecular interactions.

Properties

IUPAC Name

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-2-26-14-9-7-13(8-10-14)11-17-19(25)22(20(27)28-17)12-18(24)21-15-5-3-4-6-16(15)23/h3-11,23H,2,12H2,1H3,(H,21,24)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENXMUBBMZAJIU-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide (CAS No. 313530-07-3) is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article aims to synthesize current knowledge regarding its biological activity based on recent studies and findings.

The molecular formula of this compound is C14H13NO4S2C_{14}H_{13}NO_{4}S_{2}, with a molecular weight of approximately 323.39 g/mol. The structure features a thiazolidinone core, which is known for various pharmacological properties.

Antifungal Activity

Research indicates that derivatives of thiazolidinones, including the compound , exhibit antifungal properties. A study focused on rhodanineacetic acid derivatives found that some compounds demonstrated significant inhibitory effects against various Candida species, such as Candida tropicalis and Candida krusei . While specific data on the compound's antifungal activity is limited, its structural similarities to other active derivatives suggest potential efficacy.

Anticancer Potential

Thiazolidinone derivatives have been explored for their anticancer properties. A study highlighted the ability of certain thiazolidinones to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . The presence of the ethoxyphenyl group in this compound may enhance its interaction with biological targets, potentially leading to increased anticancer activity.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated various thiazolidinone derivatives for their cytotoxic effects on cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity, suggesting that modifications in the structure could enhance biological activity .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies on thiazolidinones indicate that substituents at specific positions can dramatically influence biological activity. For instance, the presence of electron-donating groups like ethoxy can enhance lipophilicity and improve cellular uptake .

Table of Biological Activities

Activity TypeCompoundTarget Organism/Cell LineIC50/Effectiveness
AntifungalThiazolidinone DerivativeCandida tropicalisNot specified
AnticancerThiazolidinone DerivativeVarious Cancer Cell LinesSignificant Cytotoxicity

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

The benzylidene moiety at position 5 is a key pharmacophore. Modifications here significantly alter electronic properties and bioactivity:

  • 2-Methoxybenzylidene (): The ortho-methoxy group introduces steric hindrance, reducing planarity and possibly diminishing binding affinity compared to the para-substituted ethoxy variant .
  • 2-Hydroxybenzylidene (): The hydroxyl group enables stronger hydrogen bonding but may reduce metabolic stability due to susceptibility to glucuronidation .

Table 1: Impact of Benzylidene Substituents

Substituent Electronic Effect Hydrogen Bonding Metabolic Stability Reference
4-Ethoxyphenyl Moderate +I effect Low High
2-Methoxyphenyl Steric hindrance None Moderate
2-Hydroxyphenyl Strong -I effect High Low
Modifications to the Acetamide Group

The N-arylacetamide moiety influences solubility and target selectivity:

  • N-(2-Methylphenyl) (): Methyl substitution enhances lipophilicity, favoring blood-brain barrier penetration but reducing water solubility .

Table 2: Acetamide Substituent Effects

Substituent Solubility Lipophilicity Target Interaction Reference
N-(2-Hydroxyphenyl) Moderate Moderate Hydrogen bonding
N-(2-Methylphenyl) Low High Hydrophobic
N-(1,3,4-thiadiazol-2-yl) Low Moderate π-stacking
Core Modifications in Thiazolidinone Derivatives
  • 2-Sulfanylidene vs. 2,4-Dioxo (): The sulfanylidene group in the target compound enhances thiol-mediated reactivity, whereas dioxo derivatives (e.g., 2,4-dioxothiazolidin-ylidene) exhibit stronger electron-withdrawing effects, improving insulin sensitization in antidiabetic applications .

Q & A

Q. What are the recommended synthetic routes for this compound?

The compound can be synthesized via a condensation reaction between a thiosemicarbazide derivative and chloroacetic acid in a dimethylformamide (DMF)/acetic acid solvent system. Sodium acetate acts as a base, and the reaction is refluxed with an aldehyde (e.g., 4-ethoxybenzaldehyde). Progress is monitored via thin-layer chromatography (TLC), followed by recrystallization from DMF-ethanol mixtures to isolate the product .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of the ethoxyphenyl, hydroxyphenyl, and thiazolidinone moieties.
  • IR spectroscopy : To identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).
  • Mass spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray crystallography : For definitive structural confirmation using programs like SHELXL .

Q. How can the Z-configuration of the exocyclic double bond be confirmed?

The Z-configuration is determined via NOESY NMR to detect spatial proximity between the exocyclic double bond substituents or through single-crystal X-ray diffraction , which provides unambiguous evidence of stereochemistry .

Q. What are the key steps in X-ray crystallographic analysis?

  • Grow single crystals using slow evaporation or diffusion methods.
  • Collect diffraction data (e.g., using a Bruker D8 Venture diffractometer).
  • Solve the structure with SHELXS and refine it using SHELXL.
  • Visualize the final structure with WinGX or ORTEP-3 .

Advanced Questions

Q. How can computational methods predict the compound’s biological targets?

Molecular docking (e.g., GOLD software) identifies potential binding pockets in target proteins (e.g., enzymes). Follow-up molecular dynamics (MD) simulations (e.g., GROMACS 2021.4) assess binding stability over time. Use the CHARMM-GUI server to prepare the simulation system .

Q. How to resolve contradictions between experimental and computational data on molecular geometry?

Cross-validate results using:

  • X-ray crystallography : Refine data with SHELXL to resolve ambiguities.
  • Density Functional Theory (DFT) : Compare optimized geometries (e.g., Gaussian 16) with experimental data.
  • Check for tautomerism or isomerism (e.g., keto-enol equilibria) using variable-temperature NMR .

Q. What strategies optimize reaction yield during synthesis?

Apply Design of Experiments (DoE) to systematically vary parameters (e.g., solvent ratio, temperature, catalyst loading). Use statistical models (e.g., response surface methodology) to identify optimal conditions. For example, demonstrates DoE for flow-chemistry optimization .

Q. How to assess the compound’s stability under various conditions?

Conduct accelerated stability studies :

  • Expose the compound to varying pH (1–13), temperatures (4–60°C), and light.
  • Monitor degradation via HPLC and characterize byproducts with LC-MS.
  • Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Q. What in vitro models evaluate pharmacokinetic properties?

  • Caco-2 cell monolayer assays : Predict intestinal permeability.
  • Liver microsomal assays : Assess metabolic stability (e.g., CYP450-mediated oxidation).
  • Plasma protein binding assays : Use ultrafiltration or equilibrium dialysis to measure unbound fraction .

Q. How to address discrepancies in biological activity across studies?

  • Re-evaluate assay conditions: Ensure consistent cell lines, incubation times, and controls (e.g., DMSO vehicle).
  • Confirm compound purity (>95% via HPLC) and exclude batch-to-batch variability.
  • Test structural analogs to identify critical pharmacophores (e.g., sulfur atoms in thiazolidinone) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.